(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
Overview
Description
(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms and a carboxylic acid methyl ester group attached to the piperazine ring
Preparation Methods
The synthesis of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, tert-butyl chloroformate, and methyl chloroformate.
Protection of Piperazine: The piperazine is first protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butoxycarbonyl (Boc) protected piperazine.
Esterification: The Boc-protected piperazine is then reacted with methyl chloroformate in the presence of a base to form the methyl ester derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present and the reagents used.
Common reagents and conditions used in these reactions include acids (e.g., hydrochloric acid, trifluoroacetic acid), bases (e.g., sodium hydroxide, potassium carbonate), and nucleophiles (e.g., alkyl halides, amines).
Scientific Research Applications
(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Chemical Biology: It is used in the development of chemical probes and tools for studying biological processes and molecular interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester depends on its specific application and the target molecule it interacts with. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as receptors, enzymes, or ion channels. The Boc protecting group provides stability during synthetic transformations, while the ester group can be hydrolyzed to reveal the active carboxylic acid functionality.
Comparison with Similar Compounds
(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester can be compared with other similar compounds, such as:
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester: This compound has a similar structure but with the carboxylic acid methyl ester group attached at the 2-position of the piperazine ring.
®-1-N-Boc-piperazine-3-carboxylic acid methyl ester: This is the enantiomer of the (S)-isomer and may exhibit different biological activity and properties.
1-N-Boc-piperazine-4-carboxylic acid methyl ester: This compound has the carboxylic acid methyl ester group attached at the 4-position of the piperazine ring.
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAHFCVKNRRBU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363541 | |
Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314741-39-4 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S)-1,3-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314741-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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